molecular formula C11H17NO4 B7856115 (1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B7856115
M. Wt: 227.26 g/mol
InChI Key: VGONMHFNYUTBCO-GCJDJSOWSA-N
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Description

The compound "(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid" is a bicyclic amino acid derivative featuring a rigid 2-azabicyclo[2.1.1]hexane scaffold. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid substituent at position 5 (Figure 1).

Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.26 g/mol Key Features:

  • Bicyclo[2.1.1]hexane core (two fused rings: bicyclo system with bridgehead nitrogen).
  • Boc-protected amine (improves lipophilicity and stability during synthesis).
  • Carboxylic acid moiety (enables peptide coupling or salt formation).

Properties

IUPAC Name

(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMHFNYUTBCO-GCJDJSOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615575-74-1
Record name rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
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Preparation Methods

Iodine-Promoted Cyclization of Methylenecyclobutane Derivatives

A pivotal method involves the I₂-mediated cyclization of methylenecyclobutane precursors. In a multigram-scale synthesis, methylenecyclobutane 5 undergoes iodine-promoted cyclization to yield a tricyclic carbamate intermediate. Subsequent hydrolysis of the carbamate moiety and oxidation of the hydroxymethyl fragment affords the target carboxylic acid. Key advantages include:

  • High stereoselectivity : The rigid bicyclic framework enforces a specific stereochemical outcome, yielding the (1R,4S) configuration exclusively.

  • Scalability : The protocol achieves yields exceeding 70% for intermediates, with demonstrated scalability to 100 g batches.

Double Recyclization of Oxetane Rings

An alternative route employs oxetane ring-opening and recyclization strategies. Vasiuta and Gorichko developed a four-step sequence starting from functionalized oxetanes, which undergo double recyclization to form the 2-azabicyclo[2.1.1]hexane core. This method circumvents the need for toxic halogenating agents but requires precise temperature control (-15°C to 0°C) during critical cyclization steps.

Functionalization and Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early in the synthesis to mask the secondary amine. Two distinct methods are reported:

  • Method A : Direct alkylation of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of potassium carbonate, achieving 70% yield.

  • Method B : Sequential treatment with methyl iodide and Boc₂O, which improves regioselectivity but reduces overall yield to 65%.

Table 1: Comparative Analysis of Boc Protection Methods

MethodReagentsYieldKey Advantage
ABoc₂O, K₂CO₃, DMF70%Single-step, high efficiency
BMeI, Boc₂O, K₂CO₃65%Avoids over-alkylation side reactions

Carboxylic Acid Formation

The hydroxymethyl group at position 4 is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO systems. Jones oxidation provides higher yields (85–90%) but generates toxic chromium byproducts, while TEMPO-mediated oxidation offers a greener alternative with comparable efficiency.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

  • Cyclization Steps : Dichloromethane (DCM) and methanol (MeOH) are preferred for iodine-promoted cyclizations, maintaining reaction temperatures between 0°C and 10°C to prevent ring-opening side reactions.

  • Ester Hydrolysis : Hydrochloric acid in methanol at reflux (40–60°C) selectively cleaves methyl esters without affecting the Boc group.

Catalytic Enhancements

Recent advances employ Lewis acids such as ZnCl₂ or BF₃·OEt₂ to accelerate key steps:

  • ZnCl₂ : Reduces cyclization time from 12 h to 3 h in DCM at -20°C.

  • BF₃·OEt₂ : Improves diastereomeric ratio (dr) from 85:15 to 98:2 in oxetane recyclization.

Stereochemical Considerations and Chiral Pool Synthesis

Resolution of Racemic Intermediates

Chiral HPLC using cellulose-based stationary phases (Chiralpak IC or AD-H) resolves racemic mixtures of early intermediates, achieving enantiomeric excess (ee) >99%. However, this approach suffers from low throughput (≤5 g/batch).

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of enamide precursors represents a breakthrough, producing the (1R,4S) configuration with 94% ee and 92% yield. Key parameters:

  • Catalyst : Rh(COD)₂BF₄ with (R)-BINAP ligand

  • Pressure : 50 psi H₂

  • Solvent : Ethanol/water (9:1)

Industrial-Scale Production Challenges

Purification Issues

  • Chromatography Limitations : Silica gel chromatography struggles with polar intermediates, necessitating switch to reverse-phase C18 columns for final purification.

  • Crystallization Optimization : Ethyl acetate/hexane (1:4) mixtures yield high-purity (>99%) crystalline product after three recrystallizations.

Environmental Impact Mitigation

  • Waste Stream Management : Chromium-containing byproducts from Jones oxidation are treated with FeSO₄ to reduce Cr(VI) to Cr(III), decreasing toxicity by 90%.

  • Solvent Recovery : DCM and MeOH are recovered via fractional distillation, achieving 85% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bicyclic core allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to (1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The bicyclic structure enhances interaction with biological targets, potentially leading to the development of new anticancer agents.

Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neuroprotective effects and treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural properties may facilitate interactions with neurotransmitter systems.

Synthetic Chemistry

Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including esterification and amidation.

Biochemical Research

Enzyme Inhibition Studies : Due to its structural characteristics, this compound can act as an inhibitor for certain enzymes, making it useful in biochemical assays to study enzyme kinetics and mechanisms.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their effects on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a lead compound for developing new anticancer drugs.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective properties of related bicyclic compounds on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that these compounds could reduce apoptosis rates significantly, highlighting their potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Related Bicyclic Compounds

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound [2.1.1]hexane Boc at N2, COOH at C5 C₁₁H₁₇NO₄ 227.26 Not specified
(1S,4R)-2-(Tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid [2.1.1]hexane Boc at N2, COOH at C5 (stereoisomer: 1S,4R) C₁₁H₁₇NO₄ 227.26 1250883-94-3
Boc-2,4-Methanoproline [2.1.1]hexane Boc at N2, COOH at C1 C₁₁H₁₇NO₄ 227.26 127926-24-3
(1S,5r)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid [3.1.0]hexane Boc at N3, COOH at C6 C₁₁H₁₇NO₄ 227.26 1401464-07-0
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane Boc at N2, COOH at C3, methylene at C5 C₁₄H₂₁NO₄ 267.32 2410984-39-1

Key Observations :

  • Ring Size : The target compound’s [2.1.1]hexane system (7-membered bicyclic structure) is smaller than the [2.2.2]octane system in , which may reduce steric hindrance but increase ring strain.
  • Substituent Position: Unlike Boc-2,4-methanoproline , where the carboxylic acid is at C1, the target compound’s COOH group at C5 may influence peptide backbone orientation.

Physicochemical and Pharmacological Properties

Table 2: Comparative Pharmacological Data

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Toxicity (LD₅₀, mg/kg)
Target Compound 1.8* ~10 (pH 7.4) 6.2 (human liver microsomes) Not reported
Boc-2,4-Methanoproline 1.7 12 5.8 >500
(1S,5r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 1.9 8 4.5 300
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2.4 3 3.1 200

Notes:

  • Lipophilicity : The target compound’s LogP (~1.8) is comparable to other Boc-protected analogs but lower than the [2.2.2]octane derivative, which has higher hydrophobicity due to its larger ring.
  • Metabolic Stability : The rigid [2.1.1]hexane core enhances resistance to enzymatic degradation compared to the [3.1.0]hexane system in .
  • Toxicity: Limited data suggest that bicyclo[2.1.1]hexane derivatives exhibit lower acute toxicity than larger systems, likely due to reduced reactivity .

Biological Activity

The compound (1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1932215-43-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate neurotransmission and may interact with receptors involved in pain and inflammation pathways.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors, influencing their activity and leading to downstream effects on cellular signaling pathways.
  • Enzymatic Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
  • Neurotransmitter Interaction : Potential interactions with neurotransmitter systems suggest implications in neurological disorders.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

EffectDescription
AnalgesicMay provide pain relief by modulating pain pathways
Anti-inflammatoryExhibits properties that could reduce inflammation in various models
NeuroprotectivePotential to protect neurons from damage in neurodegenerative conditions

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Pain Relief : A study demonstrated that the compound significantly reduced pain responses in animal models, suggesting its utility as an analgesic agent .
  • Inflammation Model : Research indicated that this compound effectively inhibited pro-inflammatory cytokines in vitro, highlighting its potential for treating inflammatory diseases .
  • Neuroprotective Effects : In a neurodegenerative disease model, the compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the bicyclo[2.1.1]hexane scaffold in this compound?

  • Methodological Answer : The synthesis of bicyclic azabicyclo structures often involves cyclization strategies starting from proline derivatives. For example, trans-4-hydroxy-L-proline can undergo benzoylation (using benzoyl chloride in NaOH/Et₂O) followed by tosylation (TsCl in pyridine) to activate the hydroxyl group for nucleophilic substitution. Subsequent reduction (LiBH₄ in 1,2-dimethoxyethane) and deprotection (NaOMe/MeOH) yield the bicyclic core . For the target compound, the tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride or chloroformate under basic conditions to protect the amine, as seen in analogous Boc-protected methanoprolines .

Q. How can the stereochemistry of (1R,4S) configuration be verified experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of protons to deduce ring conformation. For example, in similar bicyclo[2.2.1] systems, NOE correlations between bridgehead protons and adjacent substituents help assign configurations . Chiral HPLC or capillary electrophoresis using cyclodextrin-based columns may also resolve enantiomers .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Safety data for structurally related bicyclic amines indicate risks of respiratory and dermal irritation. Always use fume hoods and PPE (gloves, lab coat). In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes. Store under inert gas (N₂/Ar) to prevent degradation, as tert-butoxycarbonyl groups are susceptible to acidic hydrolysis .

Advanced Research Questions

Q. How does the bicyclo[2.1.1]hexane structure influence conformational rigidity in peptide analogs?

  • Methodological Answer : The bicyclic framework restricts backbone torsion angles (φ/ψ), reducing conformational flexibility compared to linear proline analogs. Computational modeling (e.g., DFT or MD simulations) can quantify energy barriers for ring puckering. Experimentally, ¹H-¹³C HSQC NMR in D₂O reveals restricted motion via sharp signals and absence of splitting, as seen in methanoproline derivatives . This rigidity enhances protease resistance, making the compound useful in peptidomimetic drug design .

Q. What analytical techniques resolve contradictions in purity assessment during synthesis?

  • Methodological Answer : Discrepancies between LC-MS and elemental analysis often arise from residual solvents or counterions. A tiered approach is recommended:

  • Step 1 : RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify organic impurities.
  • Step 2 : Ion chromatography for inorganic salts (e.g., residual Na⁺/K⁺ from deprotection steps).
  • Step 3 : ¹H/¹³C NMR in DMSO-d₆ to detect stereoisomers or diastereomers, which may co-elute in HPLC .

Q. How can this compound be functionalized for use in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The carboxylic acid at C5 can be activated as a pentafluorophenyl ester (using DIC/HOAt in DMF) for coupling to resin-bound peptides. The Boc group is stable under SPPS conditions (20% piperidine in DMF for Fmoc removal) but requires TFA cleavage (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for final deprotection . For Fmoc-protected analogs, UV monitoring (λ = 301 nm) tracks coupling efficiency .

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